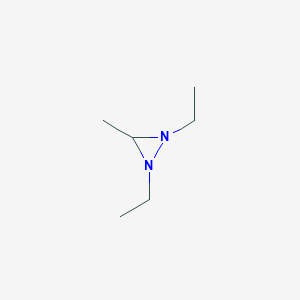
Glutaraldehyde, bisthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaraldehyde, bisthiosemicarbazone is a compound that combines the properties of glutaraldehyde and bisthiosemicarbazone. Glutaraldehyde is a well-known crosslinking agent used in various applications, while bisthiosemicarbazone derivatives are known for their biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bisthiosemicarbazone derivatives typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For glutaraldehyde, bisthiosemicarbazone, the reaction involves the condensation of glutaraldehyde with thiosemicarbazide under controlled conditions. This reaction can be carried out using conventional heating or ultrasound irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Glutaraldehyde, bisthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bisthiosemicarbazone derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Glutaraldehyde, bisthiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a crosslinking agent in polymer chemistry and material science.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Investigated for its antimicrobial and anticancer properties, showing potential in drug development.
Industry: Utilized in the production of disinfectants and sterilizing agents .
Wirkmechanismus
The mechanism of action of glutaraldehyde, bisthiosemicarbazone involves its ability to crosslink proteins and other biomolecules. This crosslinking disrupts the normal function of proteins, leading to antimicrobial and anticancer effects. The compound interacts with amino groups in proteins, forming stable crosslinked structures that inhibit microbial growth and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosemicarbazone derivatives: These compounds share similar biological activities and are used in various medicinal applications.
Glutaraldehyde derivatives: These compounds are widely used as crosslinking agents and disinfectants.
Uniqueness
Glutaraldehyde, bisthiosemicarbazone is unique due to its combined properties of glutaraldehyde and bisthiosemicarbazone. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
39534-03-7 |
|---|---|
Molekularformel |
C7H14N6S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
[(E)-[(5E)-5-(carbamothioylhydrazinylidene)pentylidene]amino]thiourea |
InChI |
InChI=1S/C7H14N6S2/c8-6(14)12-10-4-2-1-3-5-11-13-7(9)15/h4-5H,1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4+,11-5+ |
InChI-Schlüssel |
LYURNKYZINZCSX-ZVSIBQGLSA-N |
Isomerische SMILES |
C(C/C=N/NC(=S)N)C/C=N/NC(=S)N |
Kanonische SMILES |
C(CC=NNC(=S)N)CC=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)


![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)




